(3Z)-3-(4-hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methylene]- is a compound belonging to the indole family, characterized by its unique structure that includes a hydroxyphenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methylene]- typically involves the condensation of indole derivatives with aldehydes under specific conditions. One common method is the reaction of indole-2-one with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions are common, especially at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorinating agents such as thionyl chloride are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions typically result in halogenated derivatives of the original compound .
Scientific Research Applications
2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Indolinone: Another indole derivative with similar structural features.
Oxindole: Known for its biological activities and used in various medicinal applications.
2-Oxoindoline: Shares a similar core structure and exhibits comparable chemical reactivity.
Uniqueness
What sets 2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methylene]- apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the hydroxyphenyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C15H11NO2 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
(3Z)-3-[(4-hydroxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H11NO2/c17-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)16-15(13)18/h1-9,17H,(H,16,18)/b13-9- |
InChI Key |
PLAOAGFXNCEZMZ-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)O)/C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)O)C(=O)N2 |
Origin of Product |
United States |
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